Cas no 866594-61-8 ((3aS,4R,6aR)-Tetrahydro-4-methoxyfuro3,4-bfuran-2(3H)-one)

(3aS,4R,6aR)-Tetrahydro-4-methoxyfuro3,4-bfuran-2(3H)-one 化学的及び物理的性質
名前と識別子
-
- (3aS,4R,6aR)-Tetrahydro-4-methoxyfuro[3,4-b]furan-2(3H)-one
- (3aR,4S,6aS)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one
- (3aS,4R,6aR)-Tetrahy
- (3aS,4R,6aR)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one
- starbld0001103
- SCHEMBL8077875
- (3aS,4R,6aR)-4-methoxy-3a,4,6,6a-tetrahydro-3H-furo[2,3-c]furan-2-one
- 866594-61-8
- (3aS,4R,6aR)-4-methoxy-hexahydrofuro[3,4-b]furan-2-one
- DTXSID301188395
- DB-299677
- (3aS,4R,6aR)-Tetrahydro-4-methoxyfuro3,4-bfuran-2(3H)-one
-
- インチ: InChI=1S/C7H10O4/c1-9-7-4-2-6(8)11-5(4)3-10-7/h4-5,7H,2-3H2,1H3/t4-,5-,7+/m0/s1
- InChIKey: LQEIOPTZKCKTPQ-KZLJYQGOSA-N
- ほほえんだ: COC1C2CC(=O)OC2CO1
計算された属性
- せいみつぶんしりょう: 158.05800
- どういたいしつりょう: 158.05790880g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 179
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 3
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 44.8Ų
- 疎水性パラメータ計算基準値(XlogP): -0.2
じっけんとくせい
- PSA: 44.76000
- LogP: -0.07920
(3aS,4R,6aR)-Tetrahydro-4-methoxyfuro3,4-bfuran-2(3H)-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | T293850-2.5mg |
(3aS,4R,6aR)-Tetrahydro-4-methoxyfuro[3,4-b]furan-2(3H)-one |
866594-61-8 | 2.5mg |
$207.00 | 2023-05-17 | ||
TRC | T293850-25mg |
(3aS,4R,6aR)-Tetrahydro-4-methoxyfuro[3,4-b]furan-2(3H)-one |
866594-61-8 | 25mg |
$ 1800.00 | 2023-09-06 |
(3aS,4R,6aR)-Tetrahydro-4-methoxyfuro3,4-bfuran-2(3H)-one 関連文献
-
Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
-
Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
-
Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
-
Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
-
5. 3D microfluidic ex vivo culture of organotypic tumor spheroids to model immune checkpoint blockadeAmir R. Aref,Brandon P. Piel,Chensheng Zhou,Raven Vlahos Coakley,Alan Bartels,Michaela Bowden,Zach Herbert,Sarah Hill,Sean Gilhooley,Jacob Carter,Israel Cañadas,Tran C. Thai,Shunsuke Kitajima,Valeria Chiono Lab Chip, 2018,18, 3129-3143
-
Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
-
Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993
-
Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115
(3aS,4R,6aR)-Tetrahydro-4-methoxyfuro3,4-bfuran-2(3H)-oneに関する追加情報
Compound CAS No. 866594-61-8: (3aS,4R,6aR)-Tetrahydro-4-methoxyfuro[3,4-b]furan-2(3H)-one
The compound CAS No. 866594-61-8, also known as Tetrahydro-4-methoxyfuro[3,4-b]furan-2(3H)-one, is a highly specialized organic molecule with significant potential in the fields of pharmacology and natural product synthesis. This compound belongs to the class of tetrahydrofuran derivatives, which are widely studied for their unique chemical properties and biological activities. The structure of this compound features a furo[3,4-b]furan skeleton with a methoxy group at the 4-position and a keto group at the 2-position. These structural elements contribute to its intriguing chemical behavior and biological interactions.
Recent studies have highlighted the importance of tetrahydrofuran derivatives in drug discovery and development. The methoxy group in this compound plays a crucial role in modulating its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). Additionally, the keto group enhances its ability to participate in hydrogen bonding, which is essential for interactions with biological targets. These findings underscore the potential of this compound as a lead molecule in the design of novel therapeutic agents.
The synthesis of Tetrahydro-4-methoxyfuro[3,4-b]furan-2(3H)-one involves a multi-step process that combines traditional organic chemistry techniques with modern catalytic methods. Researchers have employed strategies such as ring-closing metathesis, enzymatic catalysis, and stereoselective synthesis to achieve high yields and optimal stereochemical control. These advancements have not only improved the efficiency of synthesis but also opened new avenues for exploring related compounds with diverse functional groups.
From a biological standpoint, this compound has shown promising activity in various assays. For instance, it exhibits moderate inhibitory effects on key enzymes involved in inflammatory pathways, making it a potential candidate for anti-inflammatory drug development. Furthermore, preliminary studies suggest that it may possess antioxidant properties, which could be exploited in the treatment of oxidative stress-related disorders.
One of the most exciting aspects of this compound is its ability to serve as a scaffold for further chemical modifications. By introducing additional substituents or altering the stereochemistry at specific positions, researchers can generate a library of analogs with tailored properties. This approach is particularly valuable in drug discovery programs where structural diversity is critical for identifying novel bioactive molecules.
In conclusion, CAS No. 866594-61-8, or Tetrahydro-4-methoxyfuro[3,4-b]furan-2(3H)-one, represents a fascinating example of how natural product-inspired compounds can drive innovation in medicinal chemistry. Its unique structure, coupled with its promising biological profile and versatile synthetic routes, positions it as a valuable tool for researchers in both academia and industry.
866594-61-8 ((3aS,4R,6aR)-Tetrahydro-4-methoxyfuro3,4-bfuran-2(3H)-one) 関連製品
- 263764-83-6(Buergerinin G)
- 69222-61-3((3AR,4S,5R,6aS)-4-(Hydroxymethyl)-5-((tetrahydro-2H-pyran-2-yl)oxy)hexahydro-2H-cyclopentabfuran-2-one)
- 2171939-53-8(3-(1-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylfuran-2-yl}-N-methylformamido)propanoic acid)
- 1806676-37-8(4-(3-Bromo-2-oxopropyl)-2-ethylmandelic acid)
- 2172221-90-6(2-({2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}methyl)-4-methylpentanoic acid)
- 1448664-46-7(Enfortumab)
- 2018757-18-9(1-Piperidinecarboxylic acid, 3-methyl-3-(1-oxo-2-propen-1-yl)-, 1,1-dimethylethyl ester)
- 771510-25-9(3-isopropylpyrazolo[1,5-a]pyrimidine-5,7-diol)
- 2229461-23-6(2-(2,5-difluoro-4-methylphenyl)-3,3-difluoropropan-1-amine)
- 15095-70-2(2-(dimethylamino)ethyl(2-phenylethyl)amine)




